2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide is an organic compound that features a benzyl ether and a bromine substituent on a phenyl ring, connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 3-position.
Benzylation: The brominated product is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Acetamide Formation: Finally, the benzyloxy derivative is reacted with N,N-dimethylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide can undergo various chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-3-chlorophenyl)-N,N-dimethylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-(Benzyloxy)-3-fluorophenyl)-N,N-dimethylacetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-(Benzyloxy)-3-bromophenyl)-N,N-dimethylacetamide imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets and different chemical reactivity.
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-19(2)17(20)11-14-8-9-16(15(18)10-14)21-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBAZJYDRVAHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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